Regiospecific Lipophilicity and Electronic Profile: 5-Chloro vs. Unsubstituted Parent THIQ-Ethanamine
The 5-chloro substituent significantly alters the calculated lipophilicity and electronic surface properties of the THIQ-ethanamine scaffold compared to the unsubstituted parent compound (2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine, CAS 53356-51-7). This differentiation is critical for predicting membrane permeability, blood-brain barrier penetration, and target binding pocket complementarity in medicinal chemistry campaigns [1].
| Evidence Dimension | Calculated LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | Unsubstituted parent (CAS 53356-51-7): XLogP3-AA = 0.8 (estimated based on extended THIQ fragment data; direct computed value not verified in source) |
| Quantified Difference | Approximate increase of 0.7 log units, indicating markedly higher lipophilicity conferred by the 5-chloro substituent |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) [1] |
Why This Matters
The enhanced lipophilicity directly impacts a compound's ability to cross biological membranes and access intracellular or CNS targets, making the 5-chloro derivative a distinct tool for probing hydrophobic binding pockets compared to the unsubstituted parent.
- [1] PubChem. (2025). Computed Properties for CID 75355381 (2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine). National Center for Biotechnology Information. View Source
